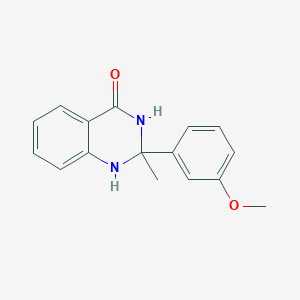
2-(3-methoxyphenyl)-2-methyl-2,3-dihydro-4(1H)-quinazolinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-methoxyphenyl)-2-methyl-2,3-dihydro-4(1H)-quinazolinone, also known as MMQ, is a heterocyclic organic compound that has gained significant attention in scientific research due to its potential applications in the field of medicinal chemistry. MMQ is a quinazolinone derivative that exhibits a unique chemical structure and possesses a wide range of biological activities.
作用機序
The mechanism of action of 2-(3-methoxyphenyl)-2-methyl-2,3-dihydro-4(1H)-quinazolinone is not fully understood, but it is believed to involve the inhibition of various signaling pathways and enzymes. 2-(3-methoxyphenyl)-2-methyl-2,3-dihydro-4(1H)-quinazolinone has been shown to inhibit the activity of topoisomerase II, which is involved in DNA replication and repair. It also inhibits the activity of histone deacetylases, which regulate gene expression and chromatin structure. 2-(3-methoxyphenyl)-2-methyl-2,3-dihydro-4(1H)-quinazolinone has been shown to modulate the activity of various transcription factors, including NF-κB and AP-1, which are involved in inflammation and cancer progression.
Biochemical and Physiological Effects
2-(3-methoxyphenyl)-2-methyl-2,3-dihydro-4(1H)-quinazolinone exhibits a wide range of biochemical and physiological effects that are dependent on the dose and duration of exposure. It has been shown to induce apoptosis in cancer cells, reduce inflammation, and protect neuronal cells from oxidative stress-induced damage. 2-(3-methoxyphenyl)-2-methyl-2,3-dihydro-4(1H)-quinazolinone has also been shown to modulate the activity of various enzymes and signaling pathways, including topoisomerase II, histone deacetylases, and transcription factors.
実験室実験の利点と制限
2-(3-methoxyphenyl)-2-methyl-2,3-dihydro-4(1H)-quinazolinone has several advantages for lab experiments, including its high yield and purity, its wide range of biological activities, and its potential applications in the field of medicinal chemistry. However, 2-(3-methoxyphenyl)-2-methyl-2,3-dihydro-4(1H)-quinazolinone also has some limitations, including its potential toxicity and the need for further studies to fully understand its mechanism of action and potential side effects.
将来の方向性
There are several future directions for the scientific research of 2-(3-methoxyphenyl)-2-methyl-2,3-dihydro-4(1H)-quinazolinone. One potential direction is to further investigate its potential applications in the field of medicinal chemistry, including the development of novel anticancer and antiviral drugs. Another direction is to study the mechanism of action of 2-(3-methoxyphenyl)-2-methyl-2,3-dihydro-4(1H)-quinazolinone in more detail to identify potential targets for drug development. Additionally, further studies are needed to evaluate the potential side effects and toxicity of 2-(3-methoxyphenyl)-2-methyl-2,3-dihydro-4(1H)-quinazolinone in vivo and to optimize its synthetic method for large-scale production.
合成法
The synthesis of 2-(3-methoxyphenyl)-2-methyl-2,3-dihydro-4(1H)-quinazolinone involves the reaction of 2-aminobenzophenone with methyl iodide in the presence of potassium carbonate in DMF. The resulting product is then treated with sodium hydride in THF to obtain 2-(3-methoxyphenyl)-2-methyl-2,3-dihydro-4(1H)-quinazolinone in high yield. This synthetic method has been optimized and modified to improve the yield and purity of 2-(3-methoxyphenyl)-2-methyl-2,3-dihydro-4(1H)-quinazolinone for various applications.
科学的研究の応用
2-(3-methoxyphenyl)-2-methyl-2,3-dihydro-4(1H)-quinazolinone has been extensively studied for its potential applications in the field of medicinal chemistry. It exhibits a wide range of biological activities, including antitumor, antiviral, anti-inflammatory, and neuroprotective effects. 2-(3-methoxyphenyl)-2-methyl-2,3-dihydro-4(1H)-quinazolinone has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. It also exhibits antiviral activity against herpes simplex virus and human immunodeficiency virus. 2-(3-methoxyphenyl)-2-methyl-2,3-dihydro-4(1H)-quinazolinone has been shown to reduce inflammation in animal models of arthritis and to protect neuronal cells from oxidative stress-induced damage.
特性
IUPAC Name |
2-(3-methoxyphenyl)-2-methyl-1,3-dihydroquinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2/c1-16(11-6-5-7-12(10-11)20-2)17-14-9-4-3-8-13(14)15(19)18-16/h3-10,17H,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGPFHPIMUUDQTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(NC2=CC=CC=C2C(=O)N1)C3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-methoxyphenyl)-2-methyl-2,3-dihydroquinazolin-4(1H)-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-sec-butyl-N'-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methylene}benzenesulfonohydrazide](/img/structure/B6123129.png)
![6,6-dimethyl-9-(1-methyl-1H-pyrazol-4-yl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B6123130.png)
![2'-{[(4-acetylphenyl)amino]carbonyl}-2-biphenylcarboxylic acid](/img/structure/B6123136.png)
![N-[3-(4-ethylphenoxy)propyl]-2-propen-1-amine oxalate](/img/structure/B6123144.png)
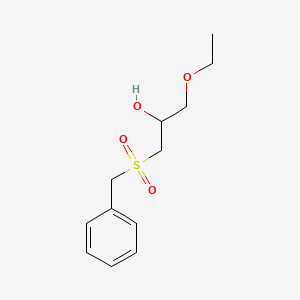

![5-{2-[3-(3-fluoro-4-methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl}-2,4-imidazolidinedione](/img/structure/B6123172.png)
![2-[1-(2-naphthylmethyl)-3-oxo-2-piperazinyl]-N-(2-pyridinylmethyl)acetamide](/img/structure/B6123179.png)
![N-[2-(4-bromophenyl)-1,3-benzoxazol-5-yl]-5-nitro-2-furamide](/img/structure/B6123187.png)
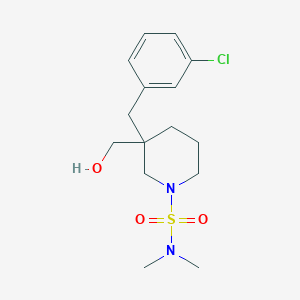
![methyl 3-[1-(3,4-dimethoxyphenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl]propanoate](/img/structure/B6123203.png)
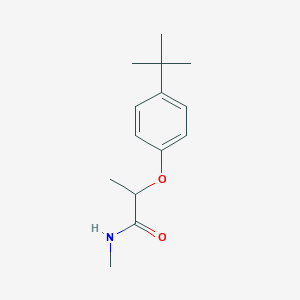
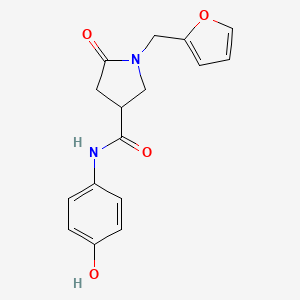
![4-[4-(3-methylphenoxy)but-2-yn-1-yl]morpholine hydrochloride](/img/structure/B6123223.png)